molecular formula C13H19FN2O B2810357 2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol CAS No. 819802-28-3

2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B2810357
CAS RN: 819802-28-3
M. Wt: 238.306
InChI Key: ARVYERXWXRSNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol is a chemical compound with the CAS Number: 819802-28-3 . It has a molecular weight of 238.31 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The linear formula of this compound is C13H19FN2O . The InChI code for this compound is 1S/C13H19FN2O/c14-13-4-2-1-3-11(13)10-16-7-6-15-9-12(16)5-8-17/h1-4,12,15,17H,5-10H2 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated methodologies for synthesizing compounds structurally related to 2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol, highlighting their significance in creating intermediates for pharmaceuticals. For instance, enantiomerically-enriched trichloromethyl-containing alcohols can be transformed into 1-substituted piperazinones, showcasing a method to synthesize important pharmaceutical intermediates, including fluorobenzyl derivatives, with maintained stereochemical integrity (Perryman et al., 2015). Similarly, the synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone elucidates the molecular structure and confirms the chair conformation of the piperazine ring flanked by 1-(2-fluorobenzyl)piperazine (Zhang et al., 2011).

Molecular Structure Analysis

Extensive analysis has been conducted on the molecular structures of compounds related to this compound. For instance, the study of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves confirming its structure through optimized synthesis parameters, offering insights into the structural specifics and synthesis efficiency of related compounds (Wang Jin-peng, 2013). Additionally, spectroscopic and computational analyses, such as FT-IR, FT-Raman, UV, NMR, and molecular docking studies, provide detailed characterizations of these molecules, enhancing understanding of their electronic properties and potential interactions with biological targets (Subashini & Periandy, 2017).

Potential Therapeutic Uses

Although the request excludes drug use and dosage information, it's important to note that research into related compounds often investigates their potential therapeutic applications. For example, studies on novel PET (Positron Emission Tomography) fluorobenzyl piperazine derivatives for tumor imaging highlight the relevance of these compounds in developing diagnostic tools for melanoma and possibly other cancers (Taylor et al., 2013).

Safety and Hazards

2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol is classified as an irritant . The safety information pictograms indicate that it may cause skin irritation .

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-4-2-1-3-11(13)10-16-7-6-15-9-12(16)5-8-17/h1-4,12,15,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVYERXWXRSNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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